Epiyangambin
Overview
Description
Epiyangambin is a naturally occurring lignan found in the tree Ocotea fasciculata, native to the Atlantic forests of northeastern Brazil. This compound is known for its various biological activities, including its leishmanicidal and immunomodulatory effects . This compound has been widely used in traditional medicine and has gained attention for its potential therapeutic applications.
Mechanism of Action
Target of Action
Epiyangambin primarily targets the Platelet Activating Factor Receptor (PAF) . PAF is a potent phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation . This compound acts as a competitive antagonist of PAF .
Mode of Action
This compound interacts with the PAF receptor in a competitive manner, inhibiting PAF-induced platelet aggregation . This means that this compound binds to the PAF receptor, preventing PAF from exerting its effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAF signaling pathway . By inhibiting PAF-induced platelet aggregation, this compound can modulate the inflammatory response . It has been found to lower the production of inflammatory mediators such as NO, PGE 2, IL-6, and TNF-α .
Pharmacokinetics
Its ability to inhibit paf-induced platelet aggregation both in vitro and in vivo suggests that it has bioavailability and can reach its target in the body .
Result of Action
This compound has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . These results indicate that this compound has potential therapeutic applications in the treatment of diseases such as leishmaniasis and colon cancer .
Action Environment
The action of this compound can be influenced by the environment in which it is present. For instance, the production and pattern of lignans like this compound were found to be dependent on the origin of the plant material and the plant organ
Biochemical Analysis
Biochemical Properties
Epiyangambin interacts with the platelet-activating factor receptor (PAF), a protein involved in various biochemical reactions . It inhibits PAF-induced platelet aggregation in a dose-dependent manner, indicating a competitive antagonism . This means that this compound and PAF compete for the same binding site on the PAF receptor .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it inhibits the growth of human colon cancer cells (SW480 cells) in a dose-dependent manner . In addition, it has been found to reduce the intracellular viability of Leishmania species, a type of parasite, in a concentration-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the PAF receptor. By binding to this receptor, it prevents PAF from activating the receptor, thereby inhibiting the biochemical reactions that would normally follow PAF receptor activation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to inhibit the growth of SW480 cells in a dose-dependent manner over a 24-hour period
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly inhibit PAF-induced thrombocytopenia in rats when administered at a dose of 20 mg/kg
Metabolic Pathways
Given its role as a PAF receptor antagonist, it is likely involved in the metabolic pathways related to platelet activation and aggregation
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiyangambin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. Chemical synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to obtain the pure compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Epiyangambin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Epiyangambin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been investigated for its potential use in treating diseases such as leishmaniasis, cancer, and cardiovascular disorders.
Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Epiyangambin is structurally similar to other lignans such as yangambin, magnolin, and arctigenin. it exhibits unique biological activities that distinguish it from these compounds .
Properties
IUPAC Name |
3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868888 | |
Record name | 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-64-1, 80780-43-4 | |
Record name | NSC172767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC83441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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